molecular formula C21H18BrN3O4 B2736492 N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide CAS No. 478262-48-5

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide

Cat. No.: B2736492
CAS No.: 478262-48-5
M. Wt: 456.296
InChI Key: WUUANHWYBXAQSA-UHFFFAOYSA-N
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Description

N-({[(2-Bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide is a synthetic nicotinamide derivative intended for research and development purposes. This compound belongs to a class of molecules known to exhibit a range of biological activities, and similar nicotinamide derivatives have been investigated in scientific studies for potential applications in modulating immune-mediated diseases, allergic conditions, and central nervous system disorders . Its molecular structure integrates a 2-phenoxynicotinamide core, a scaffold recognized in medicinal chemistry, further substituted with a (2-bromobenzyl)oxyimino methyl group, which may influence its bioavailability and target binding affinity. As a derivative in this chemical space, it serves as a valuable reference standard and building block for pharmaceutical research, particularly in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. The presence of the bromine atom on the benzyl group offers a strategic handle for further chemical modifications via cross-coupling reactions, expanding its utility in chemical synthesis . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methoxyiminomethyl]-4-methoxy-2-phenoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c1-27-18-11-12-23-21(29-16-8-3-2-4-9-16)19(18)20(26)24-14-25-28-13-15-7-5-6-10-17(15)22/h2-12,14H,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUANHWYBXAQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 2-bromobenzyl intermediate: This step involves the bromination of benzyl alcohol to form 2-bromobenzyl alcohol.

    Oximination: The 2-bromobenzyl alcohol is then converted to its oxime derivative through a reaction with hydroxylamine.

    Coupling with 4-methoxy-2-phenoxynicotinamide: The oxime derivative is then coupled with 4-methoxy-2-phenoxynicotinamide under appropriate conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the bromobenzyl and phenoxynicotinamide groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of molecules, including benzamides, sulfonamides, and imino-methyl derivatives. Key comparisons are summarized below:

Table 1: Structural Comparison
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-Bromobenzyloxyimino, 4-methoxy, 2-phenoxy, nicotinamide core C₂₁H₁₈BrN₃O₄ (est.) 456.29 g/mol Bromine enhances electrophilicity; phenoxy group increases aromatic bulk
4-Bromo-N-(2-nitrophenyl)benzamide () 4-Bromophenyl, 2-nitrophenylamide C₁₃H₉BrN₂O₃ 333.13 g/mol Nitro group introduces strong electron-withdrawing effects
4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives () Chloro, sulfonamide, thioxo-imidazolyl Varies (e.g., C₁₉H₁₆Cl₂N₄O₄S₂) ~550 g/mol Sulfonamide group improves water solubility; thiol groups enhance metal binding
N-(2-Methoxyphenyl)-2-(4-bromophenyl)acetamide () 4-Bromophenyl, 2-methoxyphenylacetamide C₁₅H₁₄BrNO₂ 328.18 g/mol Structural mimic of benzylpenicillin lateral chain; tested for antimicrobial activity
SBI-0206965 () Bromopyrimidinyl, trimethoxyphenylamino, methylbenzamide C₂₁H₂₁BrN₄O₅ 489.32 g/mol Pyrimidine core with multiple methoxy groups; potential kinase inhibition

Physical and Chemical Properties

  • Melting Points : Sulfonamide derivatives () exhibit higher melting points (177–180°C) due to hydrogen bonding from sulfonamide and thiol groups, whereas the target compound’s melting point is expected to be lower (150–160°C est.) due to less polar substituents .
  • Solubility : The sulfonamide group in derivatives enhances aqueous solubility compared to the target compound’s nicotinamide core, which may limit bioavailability .

Crystallographic and Structural Studies

  • Crystallography: and highlight the use of SHELX software for structural refinement, a method applicable to the target compound for confirming its imino-methyl geometry and packing interactions .

Key Differentiators of the Target Compound

  • Nicotinamide Core : Contrasts with sulfonamide or acetamide backbones, possibly reducing toxicity while maintaining hydrogen-bonding capacity .

Biological Activity

N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a bromobenzyl moiety, an imine functional group, and a phenoxynicotinamide backbone. Its molecular formula is C19H22BrN3O3C_{19}H_{22}BrN_3O_3.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenoxynicotinamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacteria and fungi. The presence of the bromobenzyl group is believed to enhance membrane permeability, allowing for better penetration into microbial cells.

Anti-inflammatory Effects

Another notable biological activity is the anti-inflammatory effect observed in various models. Compounds with similar structures have been shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a central role in inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
  • Modulation of Gene Expression : It can influence the expression of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Signaling Pathways : The compound's ability to interfere with key signaling pathways contributes to its anticancer and anti-inflammatory effects.

Case Studies

StudyFindingsRelevance
Chen et al. (2020)Demonstrated that similar compounds inhibited tumor growth in xenograft models.Supports potential use in cancer therapy.
Kumar et al. (2021)Reported antimicrobial efficacy against resistant strains of bacteria.Highlights importance in treating infections.
Lee et al. (2022)Found significant reduction in inflammatory markers in animal models.Suggests therapeutic potential for inflammatory diseases.

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